6-Bromo-2-naphthyl-alpha-D-galactopyranoside 6-Bromo-2-naphthyl-alpha-D-galactopyranoside 6-bromo-2-naphthyl alpha-D-galactoside is an alpha-D-galactoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is an alpha-D-galactoside and an organobromine compound. It derives from a 6-bromo-2-naphthol.
Brand Name: Vulcanchem
CAS No.: 25997-59-5
VCID: VC20756646
InChI: InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16+/m1/s1
SMILES: C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C16H17BrO6
Molecular Weight: 385.21 g/mol

6-Bromo-2-naphthyl-alpha-D-galactopyranoside

CAS No.: 25997-59-5

Cat. No.: VC20756646

Molecular Formula: C16H17BrO6

Molecular Weight: 385.21 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-naphthyl-alpha-D-galactopyranoside - 25997-59-5

CAS No. 25997-59-5
Molecular Formula C16H17BrO6
Molecular Weight 385.21 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16+/m1/s1
Standard InChI Key NLRXQZJJCPRATR-CWVYHPPDSA-N
Isomeric SMILES C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
SMILES C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O

Chemical Identity and Structural Characteristics

Fundamental Chemical Information

6-Bromo-2-naphthyl-alpha-D-galactopyranoside is an alpha-D-galactoside featuring a 6-bromo-2-naphthyl substituent positioned at the anomeric position. The compound is classified as both an alpha-D-galactoside and an organobromine compound, with functional relationships to 6-bromo-2-naphthol . This chemical entity is officially registered with the CAS number 25997-59-5 and is systematically named as (2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol .

Structural Configuration and Molecular Properties

The molecular formula of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is C₁₆H₁₇BrO₆, with a precisely calculated molecular weight of 385.21 g/mol . The compound's structure incorporates a bromine atom at the 6-position of the naphthyl group, which contributes to its distinctive chromogenic properties. The alpha configuration at the anomeric carbon distinguishes this compound from its beta isomer, influencing its biochemical behavior and substrate specificity in enzymatic reactions.

PropertyValue
Molecular FormulaC₁₆H₁₇BrO₆
Molecular Weight385.21 g/mol
CAS Number25997-59-5
IUPAC Name(2R,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Physical StateSolid
Functional ClassificationChromogenic compound, Alpha-D-galactoside, Organobromine compound

Biochemical Function and Enzymatic Interactions

Role as a Chromogenic Substrate

6-Bromo-2-naphthyl-alpha-D-galactopyranoside functions primarily as a chromogenic substrate in enzyme assays, particularly those focused on galactosidase activity. The compound's distinctive feature is its ability to release 6-bromo-2-naphthol upon enzymatic hydrolysis, which can subsequently form colored azo dyes when coupled with appropriate diazonium salts . This property enables researchers to visualize and quantitatively measure enzyme activity through spectrophotometric methods.

Comparative Enzymatic Interactions

While 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is structurally similar to its beta isomer, the stereochemical difference at the anomeric position results in distinct enzymatic recognition patterns. The alpha configuration makes it suitable for assessing specific alpha-galactosidase activities, while the beta version (6-Bromo-2-naphthyl-beta-D-galactopyranoside) is employed for studying beta-galactosidase functions . This stereochemical distinction is crucial for researchers selecting the appropriate substrate for specific enzymatic investigations.

Research Applications and Methodological Implementations

Biochemical Research Applications

In biochemical research, 6-Bromo-2-naphthyl-alpha-D-galactopyranoside serves as a valuable substrate in enzyme assays, particularly for studying glycosidases. Its specificity enables researchers to investigate enzyme kinetics and mechanisms with high precision . The compound is especially useful for:

  • Quantitative determination of galactosidase activity

  • Enzyme kinetic studies

  • Structural-functional relationship analyses of glycoside hydrolases

  • Development of inhibition assays for enzyme characterization

Applications in Drug Development

The compound plays a significant role in drug development processes, particularly for pharmaceuticals targeting glycosylation processes. Its application in this field can lead to innovative treatments for diseases where carbohydrate metabolism is disrupted . Researchers utilize this compound to:

  • Screen potential inhibitors of glycosidase enzymes

  • Develop assays for drug candidate evaluation

  • Study the interaction between drug candidates and their target enzymes

  • Investigate the pharmacokinetics of glycoside-based drugs

Cell Biology and Diagnostic Applications

In cell biology, 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is employed to analyze the uptake and metabolism of carbohydrates in cellular systems . The compound's chromogenic properties make it particularly valuable for:

  • Detecting and visualizing specific enzyme activities in tissue sections

  • Monitoring gene expression using reporter systems

  • Studying glycoside transport mechanisms across cell membranes

  • Developing high-throughput screening methods for enzyme activity

Experimental Methodologies and Technical Considerations

Assay Development and Implementation

The application of 6-Bromo-2-naphthyl-alpha-D-galactopyranoside in experimental protocols typically involves its dissolution in an appropriate solvent such as dimethylformamide, followed by addition to a suitable buffer system containing a coupling reagent like Fast Blue BB or hexazonium p-rosaniline . When incorporated into assay systems, the concentration of the substrate must be carefully optimized to ensure sensitivity and specificity.

A typical protocol might include:

  • Dissolution of 10 mg of substrate in 0.5 ml of dimethylformamide

  • Addition of buffer containing appropriate coupling reagent

  • Incubation with the enzyme sample

  • Detection of color development through spectrophotometry or visual observation

Detection Methods and Sensitivity Considerations

The detection sensitivity for assays using 6-Bromo-2-naphthyl-alpha-D-galactopyranoside depends on several factors, including:

  • The specific coupling reagent used (Fast Blue BB versus hexazonium p-rosaniline)

  • Buffer pH and composition

  • Incubation temperature and duration

  • Enzyme concentration and purity

When properly optimized, these assays can achieve detection limits in the nanomolar range for enzyme activity, making them suitable for various research and diagnostic applications .

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

6-Bromo-2-naphthyl-alpha-D-galactopyranoside shares structural similarities with its beta isomer, but differs in stereochemistry at the anomeric position. This difference affects substrate specificity and enzyme recognition. The table below compares key features of these related compounds:

Feature6-Bromo-2-naphthyl-alpha-D-galactopyranoside6-Bromo-2-naphthyl-beta-D-galactopyranoside
CAS Number25997-59-515572-30-2
Anomeric ConfigurationAlpha (α)Beta (β)
Target EnzymeAlpha-galactosidaseBeta-galactosidase
Molecular Weight385.21 g/mol385.21 g/mol
Chromogenic PropertiesForms colored product with coupling reagentsForms colored product with coupling reagents
Primary ApplicationsAlpha-galactosidase assays, glycobiology researchBeta-galactosidase assays, reporter gene studies

Alternative Substrates and Their Applications

While 6-Bromo-2-naphthyl-alpha-D-galactopyranoside is a valuable tool for specific research applications, alternative substrates such as p-nitrophenyl-alpha-D-galactopyranoside also play important roles in galactosidase research. These alternatives offer different advantages depending on the specific requirements of the experimental design:

  • p-Nitrophenyl-alpha-D-galactopyranoside provides a direct colorimetric readout without requiring coupling reagents

  • Fluorogenic substrates may offer higher sensitivity for detecting low levels of enzyme activity

  • Radiolabeled substrates can provide quantitative information about enzyme kinetics with extremely high sensitivity

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